![molecular formula C10H13N3S B2462836 N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine CAS No. 690684-98-1](/img/structure/B2462836.png)
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine
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Description
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 690684-98-1 . It has a molecular weight of 207.3 .
Molecular Structure Analysis
The IUPAC name for this compound is N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine . The InChI code is 1S/C10H13N3S/c1-6-7(2)14-10-8(6)9(13(3)4)11-5-12-10/h5H,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.3 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- In a recent study, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (a derivative of this compound) exhibited potent activity against Mycobacterium tuberculosis strains. It could serve as a chemical probe for investigating the function of mycobacterial Cyt-bd under various physiological conditions .
- Researchers have synthesized related pyrrolo[3,2-d]pyrimidine derivatives as CDK6 inhibitors. While not directly involving N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine, these studies highlight the potential of similar structures in cancer therapy. Investigating its effects on cell cycle regulation and tumor growth could be valuable .
Anti-Tuberculosis Compounds
Cancer Research
properties
IUPAC Name |
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-6-7(2)14-10-8(6)9(13(3)4)11-5-12-10/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDMPSHJDVETSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine |
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